molecular formula C17H26N2O B14186199 (2S)-2-Amino-N-[(1S,2R)-2-phenylcyclopropyl]octanamide CAS No. 869993-19-1

(2S)-2-Amino-N-[(1S,2R)-2-phenylcyclopropyl]octanamide

Cat. No.: B14186199
CAS No.: 869993-19-1
M. Wt: 274.4 g/mol
InChI Key: FJFCIAJLHDDRDT-PMPSAXMXSA-N
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Description

(2S)-2-Amino-N-[(1S,2R)-2-phenylcyclopropyl]octanamide is a chiral compound with a unique structure that includes an amino group, a phenylcyclopropyl group, and an octanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-N-[(1S,2R)-2-phenylcyclopropyl]octanamide typically involves the following steps:

    Formation of the phenylcyclopropyl group: This can be achieved through a cyclopropanation reaction, where a phenyl group is introduced to a cyclopropane ring.

    Attachment of the octanamide chain: This step involves the formation of an amide bond between the cyclopropyl group and an octanoic acid derivative.

    Introduction of the amino group:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-N-[(1S,2R)-2-phenylcyclopropyl]octanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce primary or secondary amines.

Scientific Research Applications

(2S)-2-Amino-N-[(1S,2R)-2-phenylcyclopropyl]octanamide has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-N-[(1S,2R)-2-phenylcyclopropyl]octanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Amino-N-[(1S,2R)-2-phenylcyclopropyl]hexanamide: Similar structure with a shorter alkyl chain.

    (2S)-2-Amino-N-[(1S,2R)-2-phenylcyclopropyl]decanamide: Similar structure with a longer alkyl chain.

    (2S)-2-Amino-N-[(1S,2R)-2-phenylcyclopropyl]butanamide: Similar structure with an even shorter alkyl chain.

Uniqueness

The uniqueness of (2S)-2-Amino-N-[(1S,2R)-2-phenylcyclopropyl]octanamide lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

869993-19-1

Molecular Formula

C17H26N2O

Molecular Weight

274.4 g/mol

IUPAC Name

(2S)-2-amino-N-[(1S,2R)-2-phenylcyclopropyl]octanamide

InChI

InChI=1S/C17H26N2O/c1-2-3-4-8-11-15(18)17(20)19-16-12-14(16)13-9-6-5-7-10-13/h5-7,9-10,14-16H,2-4,8,11-12,18H2,1H3,(H,19,20)/t14-,15+,16+/m1/s1

InChI Key

FJFCIAJLHDDRDT-PMPSAXMXSA-N

Isomeric SMILES

CCCCCC[C@@H](C(=O)N[C@H]1C[C@@H]1C2=CC=CC=C2)N

Canonical SMILES

CCCCCCC(C(=O)NC1CC1C2=CC=CC=C2)N

Origin of Product

United States

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